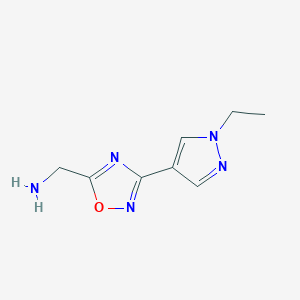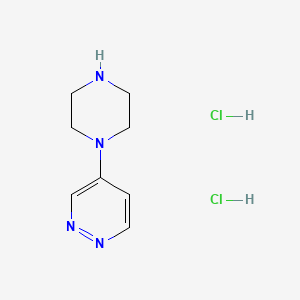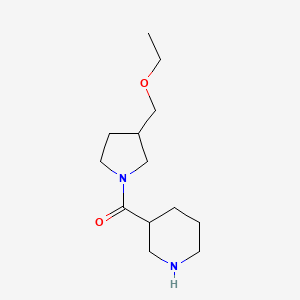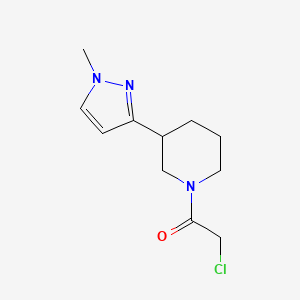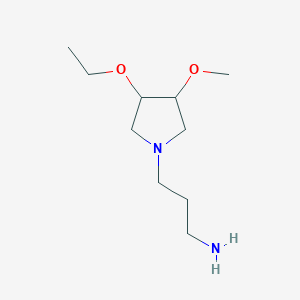
3-(3-Ethoxy-4-methoxypyrrolidin-1-yl)propan-1-amine
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of 3-(3-Ethoxy-4-methoxypyrrolidin-1-yl)propan-1-amine is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Applications De Recherche Scientifique
Synthesis of Complex Organic Molecules
Researchers have developed methodologies for the synthesis of N-substituted pyrrolidine derivatives, highlighting the significance of pyrrolidine scaffolds in medicinal chemistry. For instance, the synthesis of trans N-substituted pyrrolidine derivatives bearing a 1,2,4-triazole ring was explored, resulting in compounds with potential biological activities (Tangella Nagendra Prasad et al., 2021). This research underscores the versatility of pyrrolidine derivatives in drug development.
Polymerization Processes
Another area of application is in the polymerization field, where methacrylic monomers containing pendent tertiary amine functional groups were synthesized and polymerized. These monomers demonstrate the ability to undergo phase transitions in response to temperature and pH changes, offering potential for responsive materials (Bing Yu & A. Lowe, 2009).
Development of Functional Materials
Functional modification of materials such as polyvinyl alcohol/acrylic acid hydrogels through amine compounds shows potential for medical applications due to enhanced thermal stability and biological activities of the modified polymers (H. M. Aly & H. L. A. El-Mohdy, 2015). This research indicates the role of amines in creating materials with specific functional properties.
Catalyst Development
Research on palladium(II) complexes with (pyridyl)imine ligands as catalysts for the methoxycarbonylation of olefins shows the utility of amine derivatives in catalysis. These complexes demonstrate active catalytic behavior influenced by the complex structure and olefin chain length, showcasing the potential for selective chemical synthesis (Zethu Zulu et al., 2020).
Safety and Hazards
Mécanisme D'action
Pharmacokinetics, which includes absorption, distribution, metabolism, and excretion (ADME) properties, determines how the compound is processed in the body and its bioavailability. Environmental factors such as pH, temperature, and the presence of other compounds can influence these processes and the compound’s stability and efficacy.
Propriétés
IUPAC Name |
3-(3-ethoxy-4-methoxypyrrolidin-1-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O2/c1-3-14-10-8-12(6-4-5-11)7-9(10)13-2/h9-10H,3-8,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZAAKRVVPNQTOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CN(CC1OC)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



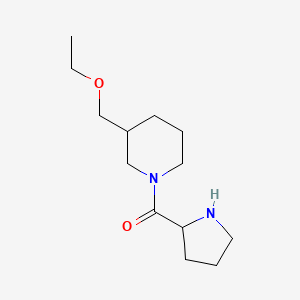
![N-{2-methylimidazo[1,2-b]pyridazin-6-yl}pyrrolidin-3-amine dihydrochloride](/img/structure/B1478087.png)


![6-Oxa-9-azaspiro[4.5]decan-10-one](/img/structure/B1478090.png)
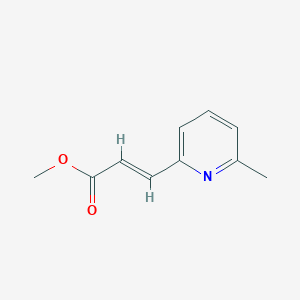
![2-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]piperidine hydrochloride](/img/structure/B1478095.png)
